Product packaging for Sulfamethoxazole-d4 β-D-Glucuronide(Cat. No.:)

Sulfamethoxazole-d4 β-D-Glucuronide

Cat. No.: B1152043
M. Wt: 433.43
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Sulfamethoxazole (B1682508) and its Metabolites in Scientific Inquiry

Sulfamethoxazole is a bacteriostatic antibiotic that functions by inhibiting the synthesis of dihydrofolic acid, a crucial step in the production of folic acid, which is essential for bacterial growth. nih.govyoutube.com It is often administered in combination with trimethoprim (B1683648) to create a synergistic effect, blocking sequential steps in the bacterial folate synthesis pathway. youtube.comdrugbank.com

The metabolism of sulfamethoxazole in the human body is a significant area of scientific investigation. The primary routes of metabolism include N-acetylation and oxidation. nih.govdrugbank.com Another important, though minor, metabolic pathway is glucuronidation, which results in the formation of sulfamethoxazole β-D-glucuronide. drugbank.comscbt.com This process involves the attachment of a glucuronic acid moiety to the sulfamethoxazole molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This conjugation increases the water solubility of the drug, facilitating its excretion from the body. drugbank.com

The various metabolites of sulfamethoxazole, including the hydroxylamine (B1172632) and N-acetylated forms, are of considerable interest to researchers. nih.govnih.gov The hydroxylamine metabolite, in particular, has been implicated in hypersensitivity reactions associated with the drug. nih.govnih.gov Understanding the formation, distribution, and elimination of these metabolites is crucial for a comprehensive understanding of the drug's pharmacology and toxicology. nih.govresearchgate.net

Significance of Deuterated Glucuronide Metabolites as Research Probes and Standards

In the realm of analytical chemistry and drug metabolism studies, stable isotope-labeled compounds, particularly deuterated ones, serve as invaluable tools. scispace.comclearsynth.comaptochem.com The use of deuterium (B1214612) (a stable, non-radioactive isotope of hydrogen) to create isotopically labeled internal standards is a cornerstone of quantitative analysis, especially in techniques like liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.govlumiprobe.com

The key advantages of using deuterated internal standards include:

Improved Accuracy and Precision: Deuterated standards, such as Sulfamethoxazole-d4 (B561764) β-D-Glucuronide, behave almost identically to their non-labeled counterparts during sample preparation and analysis. clearsynth.com This co-elution helps to compensate for variations in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and reliable quantification of the target analyte. kcasbio.com

Enhanced Method Robustness: The use of stable isotope-labeled internal standards contributes to the development of more robust and reliable analytical methods. kcasbio.comnih.gov This is particularly important in complex biological matrices like plasma and urine. researchgate.net

Facilitation of Pharmacokinetic Studies: Deuterated compounds are instrumental in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of drugs. researchgate.netnih.gov By using a deuterated standard, researchers can precisely track the metabolic fate of a drug and its metabolites in biological systems. nih.gov

The "d4" designation in Sulfamethoxazole-d4 β-D-Glucuronide indicates that four hydrogen atoms in the molecule have been replaced with deuterium. This mass difference allows for clear differentiation between the labeled standard and the endogenous, non-labeled metabolite by the mass spectrometer, without significantly altering the chemical properties of the molecule. aptochem.com

Scope and Academic Focus of the Research Compound

The primary application of this compound in academic research is as an internal standard for the highly sensitive and specific quantification of Sulfamethoxazole β-D-Glucuronide in various biological samples. caymanchem.com Its use is central to studies investigating:

Drug Metabolism and Pharmacokinetics: Researchers utilize this deuterated standard to accurately measure the levels of the glucuronide metabolite in plasma, urine, and other biological fluids. This data is essential for building a complete picture of how sulfamethoxazole is processed and eliminated by the body. nih.govresearchgate.net

Environmental and Food Safety Analysis: Sulfamethoxazole is a common environmental contaminant due to its widespread use in human and veterinary medicine. mdpi.comrsc.org Analytical methods employing this compound as an internal standard can be used to monitor the presence and concentration of its glucuronide metabolite in environmental samples and food products. sigmaaldrich.comlgcstandards.com

Below is a table summarizing the key properties of Sulfamethoxazole and its related compounds:

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
SulfamethoxazoleC₁₀H₁₁N₃O₃S253.28723-46-6
Sulfamethoxazole β-D-GlucuronideC₁₆H₁₉N₃O₉S429.4014365-52-7
Sulfamethoxazole-d4C₁₀H₇D₄N₃O₃S257.301020719-86-1
Sulfamethoxazole N1-GlucuronideC₁₆H₁₉N₃O₉S429.414365-52-7

Properties

Molecular Formula

C₁₆H₁₅D₄N₃O₉S

Molecular Weight

433.43

Synonyms

1-[[(4-Aminophenyl-d4)sulfonyl](5-methyl-3-isoxazolyl)amino]-1-deoxy-β-D-glucopyranuronic Acid;  Sulfamethoxazole-d4 N1-Glucuronide;  Sulfisomezole-d4 N1-Glucuronide;  Glucu-SFM-d4; 

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling of Sulfamethoxazole D4 β D Glucuronide

Chemical Synthesis Pathways for β-D-Glucuronides

The formation of a β-D-glucuronide bond is a pivotal step in the synthesis of many drug metabolites. Two primary methodologies are employed for the synthesis of β-D-glucuronides: chemical synthesis and enzymatic synthesis.

Chemical Synthesis:

The Koenigs-Knorr reaction stands as a classic and widely utilized method for forming O-glycosidic bonds, which is the type of linkage in O-glucuronides. creative-proteomics.comaroscientific.com This reaction typically involves the coupling of a glycosyl halide (e.g., an acetylated glucuronyl bromide) with an alcohol (the aglycone, in this case, the hydroxylated sulfamethoxazole (B1682508) derivative) in the presence of a promoter, often a heavy metal salt like silver carbonate or silver oxide. aroscientific.com While effective, the Koenigs-Knorr reaction can present challenges, including the need for protecting groups to prevent side reactions, the potential for the formation of anomeric mixtures (both α and β isomers), and sometimes low yields. cernobioscience.com

Modern variations of the Koenigs-Knorr reaction and other chemical methods, such as those using trichloroacetimidate (B1259523) donors, have been developed to improve stereoselectivity and yield. wikipedia.org These methods often offer milder reaction conditions and greater control over the stereochemical outcome, favoring the formation of the desired β-anomer.

Enzymatic Synthesis:

An alternative and often more regio- and stereoselective approach is enzymatic synthesis . cernobioscience.comnih.gov This method utilizes enzymes, specifically UDP-glucuronosyltransferases (UGTs), which are the same enzymes responsible for glucuronidation in vivo. cernobioscience.com The process involves reacting the aglycone with a sugar donor, typically uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), in the presence of a UGT enzyme. cernobioscience.com

The primary advantage of enzymatic synthesis is its high specificity, which often eliminates the need for complex protection and deprotection steps that are characteristic of chemical synthesis. cernobioscience.com Both isolated enzymes and whole-cell systems containing the necessary enzymes can be employed for this purpose. nih.gov

Deuteration Methodologies and Site-Specific Isotopic Incorporation

The synthesis of Sulfamethoxazole-d4 (B561764) β-D-Glucuronide requires the specific incorporation of four deuterium (B1214612) atoms into the sulfamethoxazole molecule. The "d4" designation in Sulfamethoxazole-d4 typically refers to the substitution of the four hydrogen atoms on the benzene (B151609) ring of the sulfamethoxazole molecule with deuterium. caymanchem.com

Several methods exist for the site-specific deuteration of aromatic rings. A common and effective strategy involves catalytic hydrogen-deuterium (H-D) exchange . researchgate.netgoogle.com This method employs a catalyst, such as platinum on carbon (Pt/C), and a deuterium source, most commonly deuterium oxide (D₂O). researchgate.netgoogle.com The aromatic compound (sulfamethoxazole) is heated in the presence of the catalyst and D₂O, leading to the exchange of protons on the aromatic ring with deuterons. researchgate.net The efficiency and regioselectivity of the exchange can be influenced by the choice of catalyst and reaction conditions. researchgate.net For instance, platinum catalysts have shown a higher tendency for deuteration of aromatic positions compared to palladium catalysts. researchgate.net

The general synthesis of sulfamethoxazole itself involves the reaction of 4-acetamidobenzenesulfonyl chloride with 3-amino-5-methylisoxazole, followed by the removal of the acetyl protecting group. chemicalbook.comyoutube.com To produce the deuterated analog, the deuteration step can be performed on a suitable precursor or on the final sulfamethoxazole molecule before the glucuronidation step.

Characterization of Synthetic Purity and Isotopic Enrichment

After the synthesis of Sulfamethoxazole-d4 β-D-Glucuronide, it is crucial to verify its chemical purity and the extent of isotopic labeling. This is achieved through a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) . rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structural integrity of the synthesized molecule. rsc.org Proton (¹H) NMR can be used to verify the absence of signals from the protons that were replaced by deuterium on the aromatic ring. Furthermore, deuterium (²H) NMR can directly detect the presence and location of the deuterium atoms. wikipedia.org Carbon-13 (¹³C) NMR provides information about the carbon skeleton of the molecule, ensuring that the desired glucuronide has been formed. nih.gov NMR can also provide a quantitative measure of isotopic enrichment by comparing the integrals of the remaining proton signals with those of an internal standard. acs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to quantify the isotopic enrichment. acs.org High-resolution mass spectrometry (HR-MS) can precisely measure the mass-to-charge ratio (m/z) of the molecule, allowing for the differentiation between the unlabeled compound and its deuterated isotopologues (d1, d2, d3, d4). rsc.org By analyzing the isotopic cluster in the mass spectrum, the percentage of each isotopologue can be determined, providing a detailed profile of the isotopic enrichment. nih.gov

The combination of NMR and MS provides a comprehensive characterization of the synthesized this compound, ensuring its identity, purity, and the success of the isotopic labeling. rsc.orgnih.gov

Production of Certified Reference Materials for Research Applications

For this compound to be used as a reliable standard in research and clinical applications, it is often produced as a Certified Reference Material (CRM) . wikipedia.orgxrfscientific.com CRMs are standards used to check the quality and metrological traceability of products, validate analytical measurement methods, and calibrate instruments. wikipedia.org

The production of a CRM follows a stringent set of procedures, often guided by international standards such as ISO 17034 . aroscientific.comriccachemical.com The key steps in producing a CRM include:

Synthesis and Purification: The compound is synthesized and purified to a high degree, as detailed in the preceding sections. wikipedia.org

Homogeneity Testing: The bulk material is tested to ensure that it is uniform and that any subsample taken is representative of the entire batch. wikipedia.orgnata.com.au

Stability Assessment: The stability of the material is evaluated under various storage and transport conditions to establish a shelf life and recommended storage conditions. wikipedia.orgastm.org

Value Assignment (Characterization): A comprehensive characterization is performed using multiple independent analytical techniques to assign a certified value for properties such as purity and isotopic enrichment. wikipedia.orgastm.org This process involves a metrologically valid procedure. wikipedia.org

A Certificate of Analysis (CoA) is issued with the CRM, which provides detailed information about the material, including:

The certified property value (e.g., purity, isotopic enrichment).

The associated uncertainty of the certified value. astm.org

A statement of metrological traceability, often to the International System of Units (SI). wikipedia.orgriccachemical.com

Information on homogeneity and stability. nata.com.au

The methods used for characterization.

The use of a CRM for this compound ensures the accuracy and reliability of analytical data in studies where it is employed as an internal standard for quantification or as a reference for identification. labmanager.com

Interactive Data Table: Key Properties of Sulfamethoxazole and its Labeled Glucuronide

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Precursors
Sulfamethoxazole C₁₀H₁₁N₃O₃S253.284-Acetamidobenzenesulfonyl chloride, 3-Amino-5-methylisoxazole
Sulfamethoxazole-d4 C₁₀H₇D₄N₃O₃S257.32Sulfamethoxazole, Deuterium source (e.g., D₂O)
Sulfamethoxazole β-D-Glucuronide C₁₆H₁₉N₃O₉S429.40Sulfamethoxazole, UDPGA or protected glucuronic acid derivative
This compound C₁₆H₁₅D₄N₃O₉S433.43Sulfamethoxazole-d4, UDPGA or protected glucuronic acid derivative

Advanced Analytical Methodologies for the Characterization and Quantification of Sulfamethoxazole D4 β D Glucuronide

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of sulfamethoxazole-d4 (B561764) β-D-glucuronide. This powerful technique offers the high sensitivity and selectivity required for detecting this compound in complex biological and environmental matrices.

Method Development for High-Resolution and High-Sensitivity Detection

The development of LC-MS/MS methods for sulfamethoxazole-d4 β-D-glucuronide prioritizes achieving low limits of detection (LOD) and quantification (LOQ). For instance, methods have been developed to determine various sulfonamides in food products like instant pastries, achieving LODs in the range of 0.01–0.14 μg/kg and LOQs from 0.02–0.45 μg/kg. nih.gov Such high sensitivity is crucial for its role as an internal standard, where its concentration is kept low and constant. High-resolution mass spectrometry (HRMS) can also be employed to provide greater mass accuracy, further enhancing confidence in compound identification.

Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is essential to distinguish this compound from its non-deuterated counterpart and other matrix components. Optimization of parameters such as the mobile phase composition, column chemistry, and gradient elution is critical. A common approach involves using a C18 column with a mobile phase consisting of an aqueous component (often with a formic acid additive to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The gradient is carefully programmed to ensure baseline separation and symmetrical peak shapes, which are vital for accurate quantification. For example, a study on sulfonamide antibiotics in wastewater utilized a gradient with methanol and water, both containing formic acid, to achieve separation.

Application of Electrospray Ionization (ESI) and Tandem Mass Spectrometry

Electrospray ionization (ESI) is the most frequently used ionization technique for analyzing this compound due to its suitability for polar and thermally labile molecules. nih.govnih.gov ESI in positive ion mode is typically employed, as it efficiently generates protonated molecular ions [M+H]+ of the analyte. jfda-online.com

Tandem mass spectrometry (MS/MS) is then used for selective detection and quantification through multiple reaction monitoring (MRM). researchgate.net In MRM, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio. The selection of precursor and product ion transitions is a key aspect of method development.

Table 1: Illustrative LC-MS/MS Parameters for Sulfonamide Analysis

ParameterSetting
Chromatography
ColumnC18 (e.g., 4.6 mm × 100 mm, 1.8 μm) nih.gov
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid nih.gov
Flow Rate0.3 - 0.5 mL/min
Column Temperature30 - 40 °C nih.gov
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive jfda-online.com
Scan TypeMultiple Reaction Monitoring (MRM)
Spray Voltage~5500 V nih.govjfda-online.com
Vaporizer Temperature~550 °C nih.govjfda-online.com
Sheath Gas Pressure~40-55 psi nih.govjfda-online.com
Collision GasArgon

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

While LC-MS/MS is the workhorse for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy plays a vital role in the definitive structural elucidation of this compound. NMR provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to confirm the identity and purity of the synthesized standard. The ¹H NMR spectrum would confirm the presence of the deuterium (B1214612) atoms on the benzene (B151609) ring through the absence of corresponding proton signals. The anomeric proton of the glucuronide moiety would have a characteristic chemical shift and coupling constant, confirming the β-configuration. These detailed structural data are indispensable for ensuring the quality of the internal standard.

Spectrophotometric Techniques for Analytical Confirmation

Spectrophotometric techniques, particularly UV-Vis spectrophotometry, can be used as a complementary method for the confirmation of sulfamethoxazole (B1682508) and its derivatives. researchgate.netresearchgate.netresearchgate.net While not as specific as mass spectrometry, UV spectrophotometry can provide a rapid and cost-effective means of confirming the presence of the sulfamethoxazole chromophore in a purified sample of the glucuronide conjugate. The technique is based on the principle that the molecule absorbs light at a specific wavelength. For sulfamethoxazole, this typically occurs in the UV range. researchgate.net The absorbance is proportional to the concentration, allowing for quantitative analysis in simpler matrices or for initial purity assessments. However, due to the lack of specificity, it is not suitable for complex sample analysis without extensive sample cleanup.

Role as an Internal Standard in Quantitative Bioanalysis and Environmental Monitoring

The primary application of this compound is as an internal standard (IS) in quantitative analytical methods. nih.gov In both bioanalysis (e.g., measuring drug levels in plasma or urine) and environmental monitoring (e.g., detecting antibiotic residues in water), an IS is crucial for accurate and precise quantification. researchgate.net

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard. nih.gov Because it is chemically identical to the analyte of interest (sulfamethoxazole β-D-glucuronide) but has a different mass due to the deuterium atoms, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. nih.gov

By adding a known amount of the deuterated standard to the sample at the beginning of the sample preparation process, any loss of analyte during extraction, cleanup, and analysis can be corrected for. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct the calibration curve and quantify the analyte in the unknown sample. This approach significantly improves the accuracy and reproducibility of the analytical method. For instance, d4-sulfamethoxazole has been successfully used as an internal standard for the analysis of sulfonamide antibiotics in wastewater. researchgate.net

Isotope Dilution Mass Spectrometry (IDMS) Principles

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex samples. rsc.org The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte of interest, in this case, this compound, to the sample prior to any extraction or cleanup procedures. nih.gov This labeled compound, often referred to as the internal standard, is chemically identical to the analyte but has a different mass due to the presence of stable isotopes like deuterium (²H or d).

The key advantage of IDMS is its ability to compensate for the loss of analyte during sample preparation and for variations in instrument response. Since the labeled internal standard and the unlabeled analyte exhibit nearly identical chemical and physical properties, they are affected in the same way by extraction inefficiencies, matrix effects, and ionization suppression or enhancement in the mass spectrometer. nih.gov

The quantification is based on measuring the ratio of the mass spectrometric signal of the unlabeled analyte to that of the labeled internal standard. nih.gov This ratio remains constant throughout the analytical process, even if the absolute signal intensities fluctuate. By using a calibration curve prepared with known concentrations of the unlabeled analyte and a constant concentration of the internal standard, the concentration of the analyte in the unknown sample can be accurately determined. youtube.com

Table 1: Key Principles of Isotope Dilution Mass Spectrometry (IDMS)

PrincipleDescription
Internal Standard A known quantity of an isotopically labeled analog of the analyte (e.g., this compound) is added to the sample.
Chemical Equivalence The labeled internal standard and the unlabeled analyte behave almost identically during sample processing and analysis.
Mass Difference The internal standard is differentiated from the analyte by its mass-to-charge ratio (m/z) in the mass spectrometer.
Ratio Measurement Quantification is based on the ratio of the signal from the analyte to the signal from the internal standard.
Accuracy The method corrects for analyte loss during sample preparation and for variations in instrument response, leading to high accuracy and precision. rsc.org

Matrix Effects and Ion Suppression Assessment

Biological matrices such as plasma, urine, and tissue homogenates are inherently complex, containing a multitude of endogenous and exogenous compounds. nih.gov During liquid chromatography-mass spectrometry (LC-MS) analysis, co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as matrix effect. nih.gov This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can significantly impact the accuracy and reliability of the analytical method. nih.gov

The assessment of matrix effects is a critical component of method validation for any quantitative LC-MS assay. Several experimental approaches can be used to evaluate the extent of matrix effects:

Post-Column Infusion: A continuous flow of a standard solution of the analyte is introduced into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any fluctuation in the baseline signal of the analyte at the retention time of co-eluting matrix components indicates the presence of ion suppression or enhancement. nih.gov

Post-Extraction Spike: The matrix effect is quantitatively assessed by comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat solution (solvent). The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. Since the internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, the ratio of the analyte to the internal standard remains unaffected, ensuring accurate quantification.

Table 2: Assessment of Matrix Effects

Assessment MethodProcedureOutcome
Post-Column Infusion A constant flow of the analyte solution is mixed with the column eluent post-separation, and a blank matrix extract is injected.Qualitative assessment of ion suppression or enhancement zones in the chromatogram. nih.gov
Post-Extraction Spike The response of the analyte in a pre-extracted matrix is compared to its response in a neat solvent.Quantitative determination of the Matrix Factor (MF).

Validation of Analytical Methods Employing Deuterated Standards

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. For quantitative bioanalytical methods, validation ensures the reliability, reproducibility, and accuracy of the results. The use of deuterated standards like this compound is a cornerstone of robust method validation for LC-MS assays.

A comprehensive method validation typically includes the evaluation of the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including its metabolites, impurities, and matrix components.

Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels and is expressed as the percentage of the nominal concentration.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is determined at both intra-day (repeatability) and inter-day (intermediate precision) levels.

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a specified range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

Recovery: The extraction efficiency of an analytical process, determined by comparing the analytical response of an extracted sample with the response of a non-extracted standard.

Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. researchgate.net

The use of this compound as an internal standard is particularly beneficial for ensuring the accuracy and precision of the method, as it compensates for variability in sample preparation and instrument response.

Table 3: Typical Validation Parameters for a Bioanalytical Method

ParameterAcceptance Criteria (Typical)
Accuracy Within ±15% of the nominal value (±20% at the LOQ)
Precision Relative Standard Deviation (RSD) ≤15% (≤20% at the LOQ)
Linearity Correlation coefficient (r²) ≥ 0.99
Recovery Consistent, precise, and reproducible
Stability Analyte concentration within ±15% of the initial concentration

Sample Preparation Techniques for Complex Matrices

The primary goals of sample preparation are to remove interfering substances from the matrix, to concentrate the analyte, and to transfer the analyte into a solvent that is compatible with the analytical instrument. For the analysis of this compound from complex biological matrices, Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two commonly employed techniques. frontiersin.org

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction is a highly effective and widely used technique for the purification and concentration of analytes from complex samples. nih.gov It involves the partitioning of the analyte between a solid stationary phase and a liquid mobile phase. The choice of the SPE sorbent is critical and depends on the physicochemical properties of the analyte and the nature of the matrix. For a polar compound like this compound, reversed-phase SPE or mixed-mode SPE can be utilized.

A typical SPE protocol consists of four main steps:

Conditioning: The sorbent is treated with a solvent to wet the stationary phase and create an environment suitable for analyte retention.

Loading: The sample is passed through the sorbent bed, and the analyte is retained on the stationary phase.

Washing: The sorbent is washed with a solvent that removes interfering compounds but does not elute the analyte.

Elution: The analyte is eluted from the sorbent using a solvent that disrupts the analyte-sorbent interaction.

For the extraction of sulfamethoxazole and its metabolites from plasma and urine, reversed-phase sorbents like C18 or polymeric sorbents such as Oasis HLB have been successfully used. nih.gov

Table 4: Example of a Generic SPE Protocol for a Glucuronide Metabolite

StepSolvent/SolutionPurpose
Conditioning Methanol followed by waterTo activate the sorbent and prepare it for sample loading.
Loading Sample (e.g., pre-treated plasma or urine)To retain the analyte on the sorbent.
Washing 5% Methanol in waterTo remove polar interferences.
Elution Acetonitrile or MethanolTo elute the analyte of interest.

Liquid-Liquid Extraction (LLE) Techniques

Liquid-Liquid Extraction is a classic sample preparation technique that involves the partitioning of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. The efficiency of the extraction depends on the affinity of the analyte for the organic solvent and the pH of the aqueous phase, which influences the ionization state of the analyte.

A variation of LLE, known as Dispersive Liquid-Liquid Microextraction (DLLME), has gained popularity due to its speed, simplicity, and low consumption of organic solvents. researchgate.netrdd.edu.iq In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. frontiersin.org This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, which maximizes the surface area for extraction. After centrifugation, the sedimented organic phase containing the analyte is collected for analysis.

For the extraction of sulfamethoxazole from aqueous and biological samples, various organic solvents have been investigated, with chloroform (B151607) being identified as an effective extraction solvent in some DLLME methods. frontiersin.org The optimization of parameters such as the type and volume of the extraction and disperser solvents, pH of the sample, and extraction time is crucial for achieving high recovery. frontiersin.orgfrontiersin.org

Table 5: Comparison of SPE and LLE/DLLME

FeatureSolid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE) / Dispersive LLE (DLLME)
Principle Partitioning between a solid and a liquid phase.Partitioning between two immiscible liquid phases.
Selectivity High, can be tailored by sorbent chemistry.Moderate, dependent on solvent polarity and pH.
Solvent Consumption Generally lower than traditional LLE, but higher than DLLME.High for traditional LLE, very low for DLLME. researchgate.net
Automation Easily automated for high-throughput applications.Automation is more complex for traditional LLE.
Throughput High, especially with 96-well plate formats.Lower for traditional LLE, higher for DLLME.

Metabolic Pathways and Enzymology of Glucuronidation Involving Sulfamethoxazole Analogs

Enzymatic Basis of Sulfamethoxazole (B1682508) Glucuronidation

The conjugation of glucuronic acid to sulfamethoxazole is catalyzed by a specific superfamily of enzymes. This biotransformation is a critical step in the detoxification and clearance of the drug.

UDP-Glucuronosyltransferases (UGTs) are a key family of Phase II drug-metabolizing enzymes responsible for glucuronidation. nih.govnih.gov These enzymes catalyze the transfer of glucuronic acid from the high-energy cofactor UDP-glucuronic acid (UDPGA) to a substrate containing a suitable functional group, such as an amine, hydroxyl, carboxyl, or thiol group. nih.govnih.gov This process, known as glucuronidation, increases the polarity and water solubility of the compound, which generally terminates its pharmacological activity and promotes its elimination via urine or bile. nih.gov

UGTs are membrane-bound proteins primarily located in the endoplasmic reticulum of cells in various tissues, most prominently the liver, but also in the kidney, gastrointestinal tract, and lungs. nih.govwashington.edu The active site of the UGT enzymes faces the lumen of the endoplasmic reticulum. washington.edu The UGT superfamily is divided into several families and subfamilies, with the UGT1A and UGT2B families being the most important for the metabolism of drugs and other foreign compounds (xenobiotics). nih.gov These enzymes play a crucial role in the homeostasis of endogenous compounds like bilirubin (B190676) and steroid hormones, as well as the metabolism of a vast array of therapeutic drugs. nih.gov

The formation of Sulfamethoxazole β-D-Glucuronide occurs via N-glucuronidation, a process targeting a nitrogen atom in the molecule. While this is a recognized metabolic pathway for sulfamethoxazole in humans, leading to a urinary metabolite that accounts for a fraction of the drug's elimination, the specific UGT isoforms responsible have not been definitively identified in all cases. mdpi.com

The identification of specific isoforms typically involves in vitro studies using a panel of recombinant human UGT enzymes. nih.gov Research on other drugs that undergo N-glucuronidation, particularly those with tertiary amine structures, has often implicated UGT1A4 and UGT2B10 as key enzymes. helsinki.firesearchgate.net For instance, UGT1A4 has been traditionally considered a specialist in N-glucuronidation, while UGT2B10 has been identified as a high-affinity enzyme for the N-glucuronidation of compounds like nicotine (B1678760) and medetomidine. helsinki.firesearchgate.net Given the structure of sulfamethoxazole, it is plausible that one or more of these isoforms are involved in its N-glucuronidation, though further specific studies are required for confirmation.

Table 1: UGT Isoforms Commonly Involved in N-Glucuronidation

UGT Isoform Common Substrates / Characteristics Reference
UGT1A4 Considered a primary enzyme for N-glucuronidation of various amines. researchgate.net
UGT2B10 High-affinity enzyme for N-glucuronidation of compounds like nicotine. helsinki.fi
UGT1A3 Involved in the metabolism of some imidazole-containing drugs. nih.gov
UGT2B7 Known to metabolize a wide range of drugs, including some O-glucuronides. nih.gov

Comparative Metabolic Studies of Sulfamethoxazole in In Vitro Systems

To understand the metabolic fate of sulfamethoxazole, particularly the formation of its glucuronide conjugate, researchers utilize a variety of in vitro systems that model different aspects of human metabolism.

Human liver microsomes are a standard tool for in vitro drug metabolism studies. nih.gov They are vesicles formed from the endoplasmic reticulum, containing a high concentration of Phase I enzymes (like cytochrome P450s) and Phase II enzymes, including UGTs. nih.govnih.gov Studies using hepatic microsomes have been instrumental in demonstrating the oxidation of sulfamethoxazole to its hydroxylamine (B1172632) metabolite, a Phase I reaction. nih.govnih.gov

For studying glucuronidation, microsomal preparations are essential because they contain the UGT enzymes in their native membrane environment. nih.gov However, the active site of UGTs is inside the microsomal vesicle, which can limit the access of the UDPGA cofactor. This "latency" is often overcome by treating the microsomes with detergents or pore-forming agents like alamethicin, which disrupts the membrane and allows for the measurement of maximal enzyme activity. nih.govnih.gov While UGTs are in the microsomal fraction, cytosolic preparations, which contain the soluble components of the cell, are used to study other Phase II enzymes like sulfotransferases.

Isolated hepatocytes (liver cells) represent a more complete in vitro model than microsomes. They contain the full complement of metabolic enzymes, cofactors, and transporters in a physiological cellular environment. This allows for the investigation of the interplay between Phase I and Phase II metabolism and provides a more comprehensive picture of metabolite formation.

To determine the precise contribution of individual UGT isoforms to a metabolic pathway, researchers use recombinant enzyme expression systems. nih.gov In this approach, the DNA for a single human UGT isoform is introduced into a host cell line (e.g., baculovirus-infected insect cells or mammalian cell lines), which then produces a large quantity of that specific enzyme. helsinki.fi

By incubating the drug of interest, in this case, sulfamethoxazole, with a panel of these individual recombinant UGTs, scientists can identify exactly which isoforms are capable of forming the β-D-glucuronide metabolite. nih.gov This method allows for detailed kinetic analysis (e.g., determining Km and Vmax values) for each enzyme, providing critical information for predicting potential drug-drug interactions and understanding inter-individual variability in drug metabolism. researchgate.net

Table 2: Comparison of In Vitro Metabolism Systems

System Description Advantages Limitations
Hepatic Microsomes Vesicles of endoplasmic reticulum from homogenized liver cells. High concentration of UGTs; standard for initial screening. Lacks cellular context and soluble cofactors; may require activation (e.g., alamethicin).
Isolated Hepatocytes Intact, viable liver cells. Contains full complement of enzymes, cofactors, and transporters. More complex to maintain; viability can be limited.
Isolated Enterocytes Intact, viable intestinal cells. Models first-pass metabolism in the gut wall. Represents only intestinal metabolism; can be difficult to source and maintain.
Recombinant Enzymes Single UGT isoform expressed in a host cell system. Identifies the specific role of individual enzymes; excellent for kinetics. Lacks the influence of other enzymes and cellular factors.

Investigation of Glucuronide Conjugation Sites and Regiospecificity

Glucuronidation represents a significant pathway in the phase II metabolism of a wide array of compounds, including sulfonamides like sulfamethoxazole. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the covalent addition of a glucuronic acid moiety to the substrate, which increases its water solubility and facilitates its excretion. nih.govwikipedia.org For sulfamethoxazole, metabolism can lead to the formation of glucuronide conjugates at different nitrogen atoms within its structure, indicating a degree of regiospecificity that can be influenced by various factors.

Research has identified two primary sites for glucuronide conjugation on the sulfamethoxazole molecule: the N1-nitrogen of the sulfonamide group and the N4-nitrogen of the aniline (B41778) group.

N1-Glucuronidation: Studies have pointed to the N1-nitrogen atom as a site for glucuronide conjugation. nih.gov This pathway results in the formation of sulfamethoxazole-N1-glucuronide.

N4-Glucuronidation: The N4-amino group is another key site for metabolism. While N4-acetylation is a major metabolic route, N4-glucuronidation also occurs. drugbank.comnih.gov This pathway is considered a minor route of metabolism for sulfamethoxazole. drugbank.comnih.gov The formation of sulfamethoxazole-N4-glucuronide is mediated by UGT enzymes, though the specific isoforms have not been fully specified. drugbank.comnih.gov

The existence of these distinct conjugation sites highlights the complex metabolic fate of sulfamethoxazole. The resulting glucuronide metabolites, such as Sulfamethoxazole-d4 (B561764) β-D-Glucuronide, are structurally related to these native forms.

Conjugation Site Metabolite Formed Significance Reference
N1-NitrogenSulfamethoxazole-N1-glucuronideIdentified as a known metabolic pathway. nih.gov
N4-NitrogenSulfamethoxazole-N4-glucuronideConsidered a minor metabolic pathway. drugbank.comnih.gov

Exploration of Species-Specific Metabolic Differences (Excluding Human Clinical Data)

The metabolism of sulfamethoxazole exhibits considerable variation across different animal species. These differences are not limited to the rate of metabolism but also extend to the primary metabolic pathways employed, including glucuronidation, acetylation, and hydroxylation.

A comparative study involving pigs, chickens, and rats using radiolabeled sulfamethoxazole identified several metabolites, including a glucuronide conjugate (designated as S5). nih.gov This finding indicates that glucuronidation is a relevant metabolic pathway in these three species. nih.gov The study also noted that in pigs and rats, the primary route of excretion was through urine, suggesting efficient absorption and renal clearance of the drug and its metabolites. nih.gov

However, the prominence of glucuronidation relative to other pathways differs significantly between species.

Pigs, Chickens, and Rats: In these animals, metabolism was found to occur through N4-acetylation, N4-glucuronic acid binding, and hydroxylation. nih.gov

Pigs and Ruminants: In these species, acetylation is generally the principal metabolic pathway. nih.gov Earlier studies in pigs had failed to detect hydroxyl and glucuronic acid derivatives in plasma and urine, although more recent radioisotope studies have confirmed the presence of a glucuronide metabolite. nih.gov

Dogs, Pigeons, Snails, and Tortoises: In this group of animals, hydroxylation plays a more dominant role in the metabolism of sulfamethoxazole compared to acetylation. nih.gov

These species-specific variations underscore the importance of considering the animal model in metabolic studies. The differences in enzyme activity, such as N-acetyltransferases and various UGTs, are responsible for these distinct metabolic profiles.

Species Primary Metabolic Pathway(s) Glucuronidation Status Reference
Pigs Acetylation, Hydroxylation, GlucuronidationDetected nih.gov
Chickens Acetylation, Hydroxylation, GlucuronidationDetected nih.gov
Rats Acetylation, Hydroxylation, GlucuronidationDetected nih.gov
Ruminants AcetylationNot specified as primary nih.gov
Dogs HydroxylationNot specified as primary nih.gov
Pigeons HydroxylationNot specified as primary nih.gov

Environmental Occurrence, Fate, and Transformation of Sulfamethoxazole β D Glucuronide

Detection and Monitoring in Environmental Matrices

The presence of sulfamethoxazole (B1682508) and its metabolites, including the glucuronide form, is monitored in different environmental settings to understand their distribution and persistence.

Sulfamethoxazole is frequently detected in surface water, and its metabolites can also be present. nih.govacs.org For instance, a study of Lake Geneva regularly detected two human metabolites of sulfamethoxazole along with the parent compound. nih.govacs.org The parent compound, sulfamethoxazole, has been found in groundwater sources in various global regions. In Kisumu, Kenya, its concentration in shallow wells ranged from undetectable to 258.2 ng/L. plos.org Studies in Europe have also noted its presence, with one report from France finding sulfamethoxazole in up to 27% of groundwater samples at concentrations as low as 5 ng/L. plos.org The detection of these compounds in groundwater is concerning due to their potential for long-range transport and the slow degradation processes in subterranean environments. plos.orgmdpi.com The hyporheic zone, where groundwater and surface water mix, is a critical area for transformation processes like hydrolysis. nih.govresearchgate.net

Table 1: Detection of Sulfamethoxazole in Groundwater Press the button to view the interactive table. Show Table

Location Detection Frequency Concentration Range (ng/L) Reference
Kisumu, Kenya 14.3% Not Detected - 258.2 plos.org
France 27% > 5 plos.org

Wastewater treatment plants (WWTPs) are primary conduits for pharmaceuticals entering the environment. Typical concentrations of sulfamethoxazole in urban WWTP effluents range from 10 to 2000 ng/L. nih.gov The removal efficiency of sulfamethoxazole in conventional WWTPs is often incomplete, varying from 30% to 75%, depending on the specific treatment processes and operational conditions. nih.gov This incomplete removal leads to the discharge of both the parent compound and its transformation products, including Sulfamethoxazole β-D-Glucuronide, into receiving water bodies. nih.govnih.gov Advanced treatment methods, such as those using O₂ transfer membrane-based biofilm reactors, have shown promise in improving the degradation of sulfamethoxazole in municipal wastewater. nih.gov

Soil and sediment act as significant sinks for antibiotics and their metabolites. Contamination often occurs through the application of manure from treated livestock or the use of reclaimed wastewater for irrigation. mdpi.comnih.gov Once in the soil, the persistence of sulfamethoxazole can be substantial, though it does degrade over time. In one study, soil contaminated with initial concentrations of 100-300 mg/kg saw a reduction of 75-97% over 120 days. nih.gov However, the parent compound can accumulate in plants, such as lettuce, grown in contaminated soil. nih.gov In aquatic systems, sulfamethoxazole accumulates in surface sediments, where it can impact microbial communities. Studies have shown that concentrations in the low µg/kg range can affect microbial enzymatic activities in sediments. nih.gov The dissipation of sulfamethoxazole is often faster under anaerobic (oxygen-free) conditions compared to aerobic conditions in both soil and sediment. nih.govresearchgate.net

Table 2: Sulfamethoxazole Dissipation in Soil (120 days) Press the button to view the interactive table. Show Table

Initial Concentration (mg/kg) Percent Reduction Reference
100 97% nih.gov
200 86% nih.gov
300 75% nih.gov

Abiotic Transformation Pathways

Abiotic, or non-biological, transformation processes play a key role in the environmental fate of Sulfamethoxazole β-D-Glucuronide. These chemical and physical processes can alter the structure of the compound, affecting its persistence and potential toxicity.

Photolysis, or degradation by sunlight, is a significant abiotic pathway for many organic pollutants. Interestingly, research has shown that Sulfamethoxazole β-D-Glucuronide is more photostable (i.e., less susceptible to breaking down in light) than its parent compound, sulfamethoxazole, under environmentally relevant conditions. nih.govacs.orgillinois.eduunifr.ch In contrast, the parent sulfamethoxazole degrades relatively quickly under UV and simulated solar light, with degradation rates of 0.235 min⁻¹ and 0.024 min⁻¹, respectively, in one study. researchgate.netmdpi.com The photolysis of sulfamethoxazole can be influenced by various water quality parameters, such as the presence of natural organic matter, which can inhibit the reaction. mdpi.com While direct photolysis of the glucuronide metabolite is slow, the transformation of the parent compound can lead to various photoproducts. nih.govacs.org

Hydrolysis is a chemical reaction where a water molecule breaks down another compound. For sulfonamides like sulfamethoxazole, hydrolysis is generally a slow process under typical environmental pH and temperature conditions, suggesting they are hydrolytically stable with long half-lives. researchgate.net However, the rate of hydrolysis can be influenced by environmental conditions. For instance, the hydrolysis rate of sulfamethoxazole was found to be faster in alkaline environments. nih.govresearchgate.net In the unique environment of the hyporheic zone, the hydrolysis rate of sulfamethoxazole reached 38.94% in one study, with hydroxyl radicals playing a major role. nih.govresearchgate.net

Other abiotic reactions can also contribute to the degradation of sulfamethoxazole. In wastewater treatment, reactive nitrogen species like nitrite (B80452) and nitric oxide can chemically transform the compound through various reactions, including hydroxylation, nitration, and cleavage of its chemical bonds. dtu.dkresearchgate.net In soil, particularly under iron-reducing conditions, sulfamethoxazole can undergo rapid abiotic transformation mediated by Fe(II) minerals, leading to a reductive cleavage of its isoxazole (B147169) ring. nih.gov

Biotic Transformation and Biodegradation Research

The primary route of transformation for Sulfamethoxazole β-D-Glucuronide in the environment is through biotic processes, driven by microbial activity. A crucial aspect of its environmental fate is its potential to revert to the active parent compound, sulfamethoxazole (SMX).

Microbial Degradation Mechanisms

The initial and most significant microbial degradation step for Sulfamethoxazole β-D-Glucuronide is the cleavage of the glucuronide group, a process known as deconjugation. This transformation regenerates the parent sulfamethoxazole molecule. This deconjugation has been observed in various environmental settings, including wastewater treatment plants and river sediments. researchgate.net

Once transformed back to SMX, a variety of microbial degradation pathways have been identified. These pathways involve the cleavage of the sulfonamide bond (S-N bond), which is a key step in breaking down the molecule. researchgate.net This can lead to the formation of several transformation products, including 3-amino-5-methylisoxazole, 4-aminophenol, and sulfanilamide. eeer.orgnih.gov Further degradation of these intermediates can occur, ultimately leading to smaller molecules. nih.gov

Some bacterial strains have been identified for their ability to degrade SMX. For instance, Sphingobacterium mizutaii has been shown to efficiently use SMX as its sole carbon source, degrading it into various metabolites. nih.gov Other bacteria, such as Acinetobacter sp. and Pseudomonas sp., have also been isolated and shown to completely degrade the antibiotic. eeer.orgeeer.org The cooperation between different bacterial strains can enhance the degradation process and reduce the accumulation of intermediate metabolites. eeer.org

Anaerobic and Aerobic Biotransformation Studies

The transformation of Sulfamethoxazole β-D-Glucuronide and its resulting product, SMX, occurs under both anaerobic (oxygen-deficient) and aerobic (oxygen-rich) conditions. The specific conditions significantly influence the transformation pathways and the resulting products.

Under anaerobic conditions, such as those found in some stages of wastewater treatment and in sediments, the reductive cleavage of the SMX molecule is a prominent degradation pathway. biorxiv.orgbiorxiv.org Sulfate-reducing and nitrate-reducing conditions have been shown to facilitate the biotransformation of SMX, leading to the formation of various transformation products. nih.gov

In aerobic environments, the degradation of SMX also proceeds, often through different mechanisms. Aerobic granular sludge systems have demonstrated the ability to thoroughly remove SMX through both adsorption and degradation. nih.gov Studies have shown that a combination of anaerobic and subsequent aerobic treatment can be particularly effective in removing SMX and its transformation products, leading to a reduction in persistence and toxicity. nih.gov

Research has indicated that while the central amide group in SMX can hinder its degradation under aerobic conditions, it is susceptible to reductive cleavage under anaerobic conditions. biorxiv.orgbiorxiv.org This highlights the importance of varying redox conditions in engineered and natural environments for the complete removal of this contaminant.

Assessment of Environmental Persistence and Mobility

The persistence and mobility of Sulfamethoxazole β-D-Glucuronide are closely linked to its transformation back to SMX. The glucuronide itself is more water-soluble than the parent compound, which can affect its mobility in aquatic systems.

Studies in water-sediment systems have shown that Sulfamethoxazole β-D-Glucuronide can be efficiently removed from the water phase through biodegradation in the sediment. nih.gov The dissipation half-life of the glucuronide from the aqueous phase has been measured to be between 8.5 and 17.2 days. nih.gov Once in the sediment, its biodegradation half-life is significantly shorter, calculated to be between 3.3 and 25.6 hours. nih.gov

The persistence of the regenerated SMX is influenced by various environmental factors, including temperature, pH, and the presence of other organic matter. nih.gov While SMX can be degraded by microbial communities, its continuous introduction into the environment from the deconjugation of its glucuronide metabolite means that it can be pseudo-persistent, with concentrations remaining relatively stable over time in some locations. The sorption of SMX to sediment and soil particles is generally considered to be of minor importance, particularly under slightly basic pH conditions. nih.gov

The table below summarizes findings on the degradation of Sulfamethoxazole β-D-Glucuronide and its parent compound, Sulfamethoxazole.

CompoundConditionSystemKey FindingsReference
Sulfamethoxazole-N1-glucuronideAerated and non-aeratedPrimary wastewaterSignificant drop in concentration within 24 hours, indicating deconjugation. researchgate.net
Sulfamethoxazole-N1-glucuronideWater-sediment testRiver sedimentEfficiently removed by biodegradation with a half-life of 3.3 to 25.6 hours in sediment. nih.gov
Sulfamethoxazole (SMX)Anaerobic (Nitrate- and sulfate-reducing)Enrichment culturesBiotransformation observed, leading to the formation of 10 transformation products. nih.gov
Sulfamethoxazole (SMX)AerobicAerobic granular sludgeThoroughly removed (0.5-5 mg/L) via adsorption and degradation. nih.gov
Sulfamethoxazole (SMX)AerobicImmobilized biomass reactorDegradation rates of up to 38.8 ± 3.8 mg SMX/day at 50 mg/L. eeer.orgeeer.org
Sulfamethoxazole (SMX)Pure culture (Sphingobacterium mizutaii)Laboratory culture93.87% degradation of 50 mg/L SMX within 7 days. nih.gov

Mechanistic Research Applications of Sulfamethoxazole D4 β D Glucuronide

Tracing Metabolic Fluxes and Reaction Pathways Using Isotopic Labels

The primary application of isotopically labeled compounds like Sulfamethoxazole-d4 (B561764) β-D-Glucuronide is in metabolic studies. The deuterium (B1214612) label acts as a tracer, allowing for the differentiation between the administered compound and its endogenous counterparts. scispace.comprinceton.edu This is particularly valuable in quantitative analysis using mass spectrometry (MS), where the labeled compound serves as an ideal internal standard. researchgate.net

By introducing Sulfamethoxazole-d4, researchers can accurately trace its conversion to the β-D-Glucuronide metabolite. Glucuronidation is a key phase II metabolic reaction that detoxifies and facilitates the excretion of various drugs and xenobiotics. drugbank.com Using the labeled glucuronide, scientists can:

Quantify Metabolic Rates: Precisely measure the rate of formation and elimination of the glucuronide metabolite in various biological matrices like plasma, urine, or specific tissues.

Elucidate Metabolic Pathways: Track the flow of the drug through different metabolic pathways. Sulfamethoxazole (B1682508) is also metabolized via acetylation and oxidation by Cytochrome P450 (CYP) enzymes. drugbank.com The use of labeled standards helps to quantify the relative contribution of glucuronidation versus these other pathways under different physiological conditions. scispace.com

Investigate Isotope Effects: The deuterium label can reveal kinetic isotope effects (KIEs), providing insights into the rate-limiting steps of enzymatic reactions. scispace.comnih.gov A significant KIE during the formation or cleavage of the glucuronide can help elucidate the transition state of the enzymatic mechanism.

The use of such labeled compounds in conjunction with techniques like liquid chromatography-mass spectrometry (LC-MS) allows for the creation of detailed metabolic maps, which are essential for understanding drug disposition and potential drug-drug interactions. scispace.comnih.gov

Investigating Drug-Enzyme Interactions and Inhibition Kinetics

Sulfamethoxazole-d4 β-D-Glucuronide is instrumental in studying the interactions between sulfamethoxazole and various enzymes. The parent compound, sulfamethoxazole, is known to interact with several key enzymes in both microbes and humans.

Key Enzyme Interactions:

Enzyme TargetInteraction TypeOrganism/SystemMechanistic Significance
Dihydropteroate Synthase (DHPS) Competitive InhibitionBacteriaThe primary antibacterial mechanism, blocking folic acid synthesis. drugbank.comnih.gov
Cytochrome P450 2C9 (CYP2C9) Inhibition & SubstrateHumansSulfamethoxazole inhibits this major drug-metabolizing enzyme, leading to potential drug-drug interactions with other CYP2C9 substrates like warfarin. nih.govnih.gov It is also a substrate, leading to oxidative metabolites. drugbank.com
β-Glucuronidases SubstrateGut Microbiota, HumansThese enzymes can cleave the glucuronide conjugate, releasing the active drug or its metabolites back into circulation, which can influence drug efficacy and toxicity.
Carbonic Anhydrases InhibitionBacteria, HumansSome sulfonamides have been shown to inhibit these enzymes, representing a potential secondary mechanism or off-target effect.

By using this compound, researchers can precisely quantify the kinetics of these interactions. For instance, in studies of drug-drug interactions, the labeled compound can be used to measure how co-administered drugs affect the rate of sulfamethoxazole glucuronidation or its further metabolism. Similarly, it can be used to assess the inhibitory potency (IC50) of sulfamethoxazole on enzymes like CYP2C9 by accurately measuring metabolite formation. nih.gov

Advanced Toxicological Mechanism Studies

The labeled glucuronide and its parent compound are vital for probing the molecular mechanisms underlying sulfamethoxazole's toxicity, separate from clinical safety profiling.

In Vitro Cytotoxicity and Cellular Response Investigations

Research suggests that the toxicity of sulfamethoxazole, particularly hypersensitivity reactions, is not caused by the parent drug itself but by its reactive metabolites, such as the sulfamethoxazole hydroxylamine (B1172632) (SMX-NHOH) and nitroso (SMX-NO) metabolites. nih.govnih.gov These metabolites can bind to proteins, forming haptens that trigger an immune response. nih.gov

In vitro studies using peripheral blood mononuclear cells (PBMCs) have shown that SMX-NHOH is significantly more cytotoxic than the parent sulfamethoxazole. nih.gov The use of Sulfamethoxazole-d4 allows for precise quantification of the parent compound and its metabolites within the cell culture system, enabling a direct correlation between metabolite concentration and the observed cellular responses, such as:

Apoptosis: Programmed cell death induced by reactive metabolites. nih.gov

Cellular Haptenation: The covalent binding of metabolites to cellular proteins, which can be quantified using MS techniques. nih.gov

Oxidative Stress: The depletion of cellular antioxidants like glutathione (B108866) (GSH) in response to reactive metabolite formation. nih.gov

By tracing the deuterated label, scientists can determine the balance between the bioactivation of sulfamethoxazole to toxic metabolites and the detoxification pathways like glucuronidation and reduction, providing critical insights into the mechanisms of idiosyncratic drug reactions. nih.govnih.gov

Animal Model Studies for Mechanistic Insights (Non-Clinical Outcomes)

Animal models are essential for understanding the complex physiological and pathological responses to drug exposure in a whole-organism context. In non-clinical studies, this compound can be used to trace the distribution and fate of the drug and its metabolite in various tissues.

A study on carp (B13450389) exposed to sulfamethoxazole revealed several mechanistic insights into its toxicity, which could be further refined using labeled compounds.

Findings from Animal Model Studies:

OrganismExposureMechanistic FindingRelevance of Isotopic Labeling
Carp (Cyprinus carpio) Environmentally relevant concentrations of sulfamethoxazole- Bioaccumulation in muscle tissue.- Increased Reactive Oxygen Species (ROS) in brain and gills.- Histopathological changes in liver (e.g., vacuolization) and gills (e.g., lamella fusion).Allows for precise tissue-specific quantification of the parent drug and its glucuronide metabolite, directly linking concentration to the degree of oxidative stress and tissue damage.
Mice Trimethoprim-sulfamethoxazole- Decreased recurrent bacteriuria in a model of urinary tract infection.Labeled compounds can help differentiate between the drug's antibacterial efficacy and host-mediated toxicological effects.
Rats/Primates Chronic sulfamethoxazole- Potential for thyroid effects at high doses. health.state.mn.usFacilitates toxicokinetic modeling to understand the dose-response relationship for endocrine disruption.

By using the d4-labeled glucuronide, researchers can build more accurate pharmacokinetic and toxicokinetic models, understanding how factors like renal or hepatic impairment affect the accumulation of specific metabolites in target organs, thereby driving the observed toxicity.

Development of Biomarkers for Environmental Exposure and Biotransformation

Sulfamethoxazole is frequently detected in the aquatic environment due to its widespread use and incomplete removal in wastewater treatment plants. nih.gov The presence and transformation of this antibiotic in the environment pose a risk to ecosystems. This compound and its parent compound are crucial for developing and validating methods to monitor this contamination.

The detection of sulfamethoxazole or its specific transformation products in environmental samples (water, sediment) or within organisms serves as a direct biomarker of contamination. nih.gov Labeled standards are essential for the accurate quantification of these biomarkers at trace levels.

Applications in Environmental Biomarker Development:

Application AreaResearch FocusRole of Labeled Compound
Environmental Monitoring Detecting and quantifying sulfamethoxazole and its transformation products in wastewater, surface water, and soil. nih.govacs.orgServes as an internal standard for analytical methods (e.g., LC-MS/MS) to ensure accurate measurement of environmental concentrations.
Biotransformation Studies Identifying the pathways of sulfamethoxazole degradation by environmental microorganisms, such as in activated sludge or constructed wetlands. nih.govacs.orgnih.govHelps to identify and confirm the structure of novel biotransformation products by comparing their mass spectra with the known labeled precursor. nih.gov
Ecotoxicology Assessing the uptake, bioaccumulation, and biological effects (e.g., development of antibiotic resistance) of sulfamethoxazole in wildlife.Enables precise measurement of the parent compound and its metabolites in various species, linking environmental exposure to ecological impacts like the proliferation of resistance genes (e.g., sul1, sul2). rsc.org

Studies have identified numerous environmental transformation products of sulfamethoxazole. nih.gov Using labeled precursors like Sulfamethoxazole-d4 helps confirm these degradation pathways, which can include hydroxylation, acetylation, and cleavage of the sulfonamide bond, providing a clearer picture of the antibiotic's fate and persistence in the environment. nih.gov

Future Research Perspectives and Emerging Areas

Integration of Multi-Omics Approaches in Metabolite Research

The comprehensive understanding of a drug's journey through a biological system and its effects requires a holistic view that transcends single-level analysis. The integration of multiple "omics" disciplines—such as metabolomics, genomics, transcriptomics, and proteomics—is a powerful strategy for elucidating the complex interactions between sulfamethoxazole (B1682508), its metabolites, and the host or environment.

Pharmacometabolomics, for instance, has been applied to investigate the real-world metabolism of sulfamethoxazole in specific patient populations, such as kidney transplant recipients. mdpi.comscilit.com These studies help to identify not only the expected metabolites like glucuronides but also previously unreported biotransformation products, providing a more accurate picture of metabolic pathways in a clinical context versus data from healthy volunteers. mdpi.comscilit.com A study on 149 kidney transplant recipients confirmed the presence of expected metabolites and putatively identified new ones, including glucuronide conjugates. mdpi.com

Furthermore, integrated omics analyses are revealing the mechanistic responses of microorganisms to sulfamethoxazole exposure. In studies of Staphylococcus aureus and E. coli, combining metabolomics with genomics and transcriptomics has identified specific metabolic pathway perturbations, such as changes in purine (B94841) and amino acid metabolism, that are crucial for the bacterial response to the antibiotic. nih.govnih.gov This approach provides profound insights into mechanisms of action and potential development of resistance. nih.gov

Table 1: Examples of Multi-Omics Applications in Sulfamethoxazole Research

Omics Approach Organism/System Key Findings Reference
Pharmacometabolomics Kidney Transplant Recipients Identification of expected and novel metabolites, including glucuronides and isoxazole (B147169) ring-opened variants. mdpi.comscilit.com
Genomics, Transcriptomics, Metabolomics Staphylococcus aureus Identified 35 overlapping metabolic pathways associated with phenotype switching under antibiotic stress. nih.gov
Metabolomics Escherichia coli Activation of a cellular stress response leading to the production of novel immunomodulatory metabolites. nih.gov

Advancements in Analytical Technologies for Complex Metabolite Profiling

The accurate detection and quantification of drug metabolites like sulfamethoxazole β-D-glucuronide in complex biological and environmental matrices hinges on sophisticated analytical technologies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone technique for this purpose, offering high sensitivity and selectivity. nih.govresearchgate.net

Recent advancements focus on high-throughput platforms and high-resolution mass spectrometry (HRMS), which enable the simultaneous analysis of a vast number of metabolites (metabolite profiling). nih.gov These technologies are crucial for identifying unknown metabolites and for metabolomics studies where comprehensive screening is required. nih.gov However, the complexity of the data generated necessitates specialized computational tools for preprocessing, peak identification, and statistical analysis. nih.gov

The use of stable isotope-labeled internal standards, such as Sulfamethoxazole-d4 (B561764) β-D-glucuronide, is essential for achieving accuracy and precision in quantitative analysis. elsevierpure.comyoutube.comsigmaaldrich.com These standards compensate for variations during sample preparation and analysis, including matrix effects and fluctuations in instrument response. elsevierpure.comsigmaaldrich.com The development of methods for the bio-generation of stable isotope-labeled (SIL) phase II metabolites offers a promising alternative to complex chemical synthesis, potentially saving time and cost in drug development. elsevierpure.com

Table 2: Key Analytical Technologies for Sulfamethoxazole Metabolite Analysis

Technology Application Advantages Reference
LC-MS/MS Targeted quantification of sulfamethoxazole and its metabolites in clinical and environmental samples. High sensitivity, selectivity, and robustness. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) Untargeted screening, metabolite identification, and metabolomics. Accurate mass measurement, ability to identify unknown compounds. scilit.comnih.gov
Stable Isotope-Labeled Internal Standards Accurate quantification in complex matrices. Compensates for analytical variability, improving precision and accuracy. elsevierpure.comyoutube.comsigmaaldrich.com
Multivariate Calibration (e.g., PLS, PCR) Resolving complex mixtures with spectral overlap. Allows for analysis of multicomponent systems without physical separation. tsijournals.com

Predictive Modeling of Environmental Fate and Exposure

The widespread use of sulfamethoxazole results in its continuous release into the environment, along with its metabolites. nih.govnih.gov Predicting the environmental concentrations (PECs), fate, and potential risks of these compounds is a major goal for environmental science. Mathematical models are essential tools for this purpose, simulating the behavior of chemicals in complex systems like river basins. researchgate.netnih.gov

Models like the Geography-referenced Regional Exposure Assessment Tool for European Rivers (GREAT-ER) are used to predict the spatial and temporal distribution of sulfamethoxazole in surface waters, taking into account factors like pharmaceutical consumption, wastewater treatment plant discharges, and in-stream degradation processes. researchgate.netnih.gov Such models have successfully predicted the general environmental patterns of the antibiotic. researchgate.net

A crucial aspect of modern environmental modeling is the inclusion of metabolite fate. nih.govresearchgate.net Studies have shown that metabolites like SMX-N1-glucuronide can be degraded in the environment, but also have the potential to revert to the active parent compound, sulfamethoxazole. nih.gov Therefore, models are being developed to incorporate the full degradation and transformation pathways of sulfamethoxazole, including reversible reactions and the influence of varying redox conditions in environments like aquifers. nih.gov These comprehensive models are critical for a more accurate environmental risk assessment, as some metabolites may pose a greater risk than their parent compounds. researchgate.net

Elucidation of Novel Biotransformation Pathways

While the major human metabolic pathways of sulfamethoxazole, such as N-acetylation and glucuronidation, are well-known, research continues to uncover novel biotransformation pathways in various organisms and environmental systems. mdpi.comnih.govnih.gov Understanding these pathways is vital for assessing the full toxicological and ecological impact of the drug.

Recent studies have revealed diverse degradation mechanisms:

In microorganisms: A novel bacterial strain, Nitratireductor sp., was found to degrade sulfamethoxazole through multiple pathways including demethylation, hydroxylation, nitration, and cleavage of the molecule's rings. nih.gov Aerobic granular sludge, used in wastewater treatment, removes the antibiotic by hydrolyzing the sulfonamide bond and cleaving nitrogen-sulfur or carbon-sulfur bonds. nih.gov

In microalgae: The microalga Chlorella sorokiniana can efficiently remove sulfamethoxazole, primarily through biodegradation mediated by cytochrome P450 (CYP450) enzymes, with N4-hydroxylation being a key step. nih.gov

In humans: Beyond simple conjugation, recent pharmacometabolomic studies have identified previously unreported metabolites in patients, such as isoxazole ring-opened variants, highlighting that the full extent of human metabolism may be more complex than traditionally thought. mdpi.comscilit.com

These findings demonstrate that the biotransformation of sulfamethoxazole is highly dependent on the biological system and involves a wider array of chemical reactions than previously documented.

Role of Deuterated Metabolites in Quantitative Systems Pharmacology (QSP) Modeling

Quantitative Systems Pharmacology (QSP) is a modeling discipline that integrates drug pharmacokinetics (PK) and pharmacodynamics (PD) with detailed knowledge of biological systems to predict the effects of a drug. nih.govfrontiersin.org These complex, multi-scale models aim to provide mechanistic insights into a drug's action, predict patient variability, and optimize dosing regimens. nih.govfrontiersin.org

The accuracy and predictive power of any QSP model are fundamentally dependent on the quality of the data used to build and validate it. nih.gov This is where deuterated metabolites like Sulfamethoxazole-d4 β-D-Glucuronide play a critical, albeit indirect, role. The determination of metabolite concentrations and their pharmacokinetic profiles is a crucial component of building a comprehensive QSP model. researchgate.net

Stable isotope-labeled compounds are the gold standard for generating the precise PK data required for these models. nih.gov By using a deuterated internal standard such as this compound, researchers can accurately quantify the formation and elimination of the actual sulfamethoxazole glucuronide metabolite in vivo. elsevierpure.comsigmaaldrich.com This precise quantification allows for:

Accurate Pharmacokinetic Profiling: Determining key parameters like clearance, volume of distribution, and half-life for the metabolite. nih.gov

Building Better Models: This high-quality data is then fed into QSP models to mechanistically describe the drug's disposition, including the metabolic pathways. researchgate.netspringernature.com

Improving Predictions: With a more accurate representation of the system, the QSP model is better able to simulate different scenarios, explore the impact of genetic variability on metabolism, and ultimately make more reliable predictions about drug efficacy and safety. springernature.com

In essence, deuterated metabolites are enabling tools that provide the high-fidelity data necessary to construct and validate the sophisticated QSP models that are becoming increasingly vital in modern drug development.

Q & A

Q. How can researchers address conflicting data on glucuronide-protein binding interactions?

  • Methodological Answer : Perform equilibrium dialysis with radiolabeled this compound (³H or ¹⁴C) to measure albumin binding. For contradictory results, account for pH-dependent binding (e.g., higher affinity at physiological pH) and validate with surface plasmon resonance (SPR) .

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